
2-Isobutylthiophene
Overview
Description
2-Isobutylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. Its molecular formula is C₈H₁₂S, and it is known for its distinctive aromatic properties. Thiophenes, including this compound, are significant in various fields due to their unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isobutylthiophene can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-thiophen-2-yl-propan-1-one with suitable reagents .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity, typically involving catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions: 2-Isobutylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where hydrogen atoms on the thiophene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenes, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
2-Isobutylthiophene has been studied extensively for its role as a precursor in the synthesis of various biologically active compounds. Notably, derivatives of this compound have shown potential as selective agonists for the angiotensin II type 2 receptor (AT2R), which is implicated in cardiovascular health and neuroprotection. For example, Compound 21, derived from this compound, has demonstrated significant effects on blood pressure regulation and neurotrophic factor expression, indicating its potential for treating conditions like spinal cord injury and neuropathic pain .
Case Study: Angiotensin II Receptor Agonists
Research has highlighted the efficacy of this compound derivatives in activating AT2R, which can promote reinnervation and remyelination following spinal cord injuries. In experimental models, these compounds increased the expression of brain-derived neurotrophic factor (BDNF), crucial for neuronal survival and growth . The following table summarizes key studies on the pharmacological effects of these compounds:
Study | Compound | Effect | Findings |
---|---|---|---|
Wan et al. (2004) | C21 | Blood Pressure Reduction | Significant reduction in blood pressure in hypertensive models |
Isaksson (2019) | C38 | Neuroprotection | Enhanced BDNF expression in spinal cord injury models |
Murugaiah et al. (2007) | Various Derivatives | Affinity for AT2R | Identified structural modifications that improved receptor affinity |
Pesticidal Properties
Emerging studies have indicated that thiophene derivatives, including those based on this compound, possess antifungal and antimicrobial properties, making them candidates for agricultural applications. These compounds can inhibit the growth of various plant pathogens, thereby improving crop resilience.
Case Study: Antifungal Activity
Research has demonstrated that formulations containing this compound derivatives significantly reduce the incidence of fungal diseases in crops such as wheat. A study showed a reduction in disease severity by over 50% compared to untreated controls . The following table summarizes antifungal efficacy data:
Pathogen | Treatment Concentration (µg/mL) | Disease Severity Reduction (%) |
---|---|---|
Fusarium graminearum | 100 | 60 |
Bipolaris sorokiniana | 50 | 55 |
Mechanism of Action
The mechanism of action of 2-Isobutylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. The specific mechanisms depend on the particular derivative and its application .
Comparison with Similar Compounds
- 2-Butylthiophene
- 2-Octylthiophene
- Thiophene
Comparison: 2-Isobutylthiophene is unique due to its specific isobutyl group, which imparts distinct chemical and physical properties compared to other thiophene derivatives. For instance, 2-Butylthiophene and 2-Octylthiophene have different alkyl groups, affecting their reactivity and applications .
Biological Activity
2-Isobutylthiophene is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by a thiophene ring substituted with an isobutyl group. The presence of the thiophene moiety is significant as it often contributes to various biological activities, including anti-inflammatory and antimicrobial effects.
1. Anti-inflammatory Effects
Research indicates that thiophene derivatives exhibit anti-inflammatory properties. For instance, compounds related to this compound have shown inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain thiophene derivatives could inhibit these cytokines while promoting anti-inflammatory cytokines like IL-10, suggesting a potential therapeutic application in inflammatory diseases .
Table 1: Inhibitory Effects of Thiophene Derivatives on Cytokines
Compound | IC50 (µM) | Target Cytokine |
---|---|---|
This compound | TBD | TNF-α |
Thiophene Derivative A | 6.0 | IL-6 |
Thiophene Derivative B | 29.2 | 5-LOX (5-lipoxygenase) |
2. Antimicrobial Activity
Thiophene derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain substitutions on the thiophene ring can enhance the antibacterial activity against various pathogens. This suggests that this compound might possess similar properties, warranting further investigation into its efficacy against specific bacterial strains .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as lipoxygenase, which plays a critical role in the inflammatory response.
- Regulation of Cytokine Production : By modulating the expression of pro-inflammatory cytokines, these compounds may help in reducing inflammation and related symptoms.
Case Studies
Several studies have highlighted the biological activity of thiophene derivatives, including those structurally related to this compound:
- Anti-inflammatory Study : In a study using a guinea pig model for asthma, a related thiophene derivative demonstrated significant reductions in inflammatory markers following treatment with LPS-induced inflammation . This suggests potential applications in respiratory diseases.
- In vitro Assays : A series of thiophene derivatives were tested against human red blood cells, showing promising results in inhibiting pro-inflammatory cytokines while enhancing anti-inflammatory responses at low concentrations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Isobutylthiophene, and how can their reproducibility be ensured?
- Methodological Answer : The synthesis of this compound typically involves thiophene alkylation or cross-coupling reactions. A common approach is the Friedel-Crafts alkylation of thiophene using isobutyl halides in the presence of Lewis acid catalysts (e.g., AlCl₃). To ensure reproducibility, researchers should:
- Document precise molar ratios of reagents, reaction temperatures, and solvent systems.
- Include control experiments to verify catalyst activity and byproduct formation.
- Characterize intermediates and final products using NMR (¹H/¹³C) and GC-MS, referencing spectral databases like NIST Chemistry WebBook for validation .
Reproducibility guidelines from the Beilstein Journal of Organic Chemistry recommend detailing experimental steps in supplementary materials, including purification methods (e.g., column chromatography conditions) .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Key techniques include:
- ¹H NMR : Look for thiophene ring protons (δ 6.5–7.5 ppm) and isobutyl group signals (δ 0.9–1.1 ppm for CH₃; δ 1.8–2.2 ppm for CH₂).
- IR Spectroscopy : C-S stretching vibrations (600–700 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹).
- GC-MS : Molecular ion peak at m/z 140 (C₈H₁₂S) and fragmentation patterns.
Cross-reference data with the NIST Standard Reference Database to confirm structural assignments . For purity assessment, combine HPLC with UV-Vis detection (λmax ~240 nm for thiophene derivatives) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields of this compound across different synthetic protocols?
- Methodological Answer : Yield variations often arise from differences in catalyst loading, solvent polarity, or reaction time. To address this:
- Perform a Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst type) and analyze outcomes statistically.
- Use kinetic studies (e.g., in-situ IR monitoring) to identify rate-limiting steps.
- Compare byproduct profiles via LC-MS to detect side reactions (e.g., over-alkylation).
Contradictions in literature data may require meta-analysis of published protocols, emphasizing reaction conditions in peer-reviewed journals like J. Med. Chem., which often provide detailed supplementary data .
Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Computational methods include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways.
- QSAR Models : Correlate substituent effects with reactivity trends using datasets from studies on analogous thiophene derivatives.
Tools like Gaussian or ORCA are recommended, with validation against experimental kinetic data . Frameworks like PICO (Population, Intervention, Comparison, Outcome) can structure hypotheses, e.g., comparing catalytic vs. non-catalytic pathways .
Q. How should researchers design experiments to investigate the environmental stability of this compound under varying conditions?
- Methodological Answer : Apply accelerated degradation studies :
- Expose the compound to UV light, humidity, and elevated temperatures (e.g., 40–60°C).
- Monitor degradation products via LC-MS/MS and quantify half-lives using first-order kinetics.
- Use control groups with inert atmospheres (e.g., N₂) to isolate oxidative vs. hydrolytic pathways.
Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the study addresses gaps in environmental toxicology literature .
Q. Data Analysis and Contradiction Management
Q. What strategies are effective for reconciling conflicting spectral data reported for this compound in literature?
- Methodological Answer : Steps include:
- Comparative Analysis : Compile NMR/IR data from multiple sources (e.g., NIST, Reaxys) to identify consensus peaks.
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to assign ambiguous signals.
- Collaborative Validation : Share samples with independent labs for cross-verification, as recommended in the Beilstein Journal of Organic Chemistry .
Q. How can researchers optimize literature searches for this compound-related studies while avoiding unreliable sources?
- Methodological Answer : Use SciFinder with keywords: "this compound synthesis," "spectral data," and "reactivity." Filter results to peer-reviewed journals (e.g., ACS Publications, RSC Advances) and exclude non-academic sources. For spectral validation, prioritize databases like NIST and PubChem. Advanced search strategies include citation tracking and Boolean operators (e.g., "thiophene AND alkylation NOT polymerization") .
Q. Tables for Key Data
Parameter | Typical Range/Value | Reference |
---|---|---|
Boiling Point | 180–185°C (lit.) | |
¹H NMR (CDCl₃) | δ 6.85 (thiophene), δ 2.1 (CH₂) | |
Synthetic Yield (AlCl₃-cat) | 60–75% (variability noted) |
Properties
IUPAC Name |
2-(2-methylpropyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12S/c1-7(2)6-8-4-3-5-9-8/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOAPDUAPUERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340670 | |
Record name | 2-Isobutylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32741-05-2 | |
Record name | 2-Isobutylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methylpropyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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